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Compound of Interest

Compound Name: 2,4-Dimethyl-8-hydroxyquinoline

Cat. No.: B055843

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,4-Dimethyl-8-
hydroxyquinoline

Abstract

This technical guide provides a comprehensive analysis of 2,4-Dimethyl-8-hydroxyquinoline
(DMHQ), a significant derivative of the versatile chelating agent 8-hydroxyquinoline (8-HQ).
Tailored for researchers, scientists, and professionals in drug development and materials
science, this document synthesizes fundamental physicochemical data with practical, field-
proven insights. We delve into the compound's structural attributes, synthesis pathways, core
physical properties, and chemical behaviors, with a special emphasis on its spectroscopic
profile and metal chelation capabilities. The guide includes detailed experimental protocols for
key characterization techniques and utilizes diagrams to illustrate molecular structure,
synthesis, and reaction mechanisms, ensuring both technical accuracy and accessible
understanding.

Introduction: The Significance of the 8-
Hydroxyquinoline Scaffold

8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged structure” in medicinal
chemistry and analytical science.[1] The strategic placement of a hydroxyl group at the C-8
position, adjacent to the heterocyclic nitrogen atom, creates a powerful bidentate chelating site.
[2] This ability to form stable, often colorful and fluorescent, complexes with a wide array of
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metal ions is the foundation of its utility.[3] Derivatives of 8-HQ are explored as
antineurodegenerative, anticancer, antimicrobial, and anti-inflammatory agents, largely due to
their ability to modulate metal ion homeostasis in biological systems.[4]

2,4-Dimethyl-8-hydroxyquinoline (CAS No. 115310-98-0) enhances the core 8-HQ scaffold
with two methyl groups on the pyridine ring. These substitutions are not merely passive
additions; they sterically and electronically influence the molecule's properties, affecting its
solubility, basicity (pKa), and the stability and geometry of its metal complexes. This guide
serves to elucidate these specific properties, providing a foundational resource for its
application in novel research and development.

Chemical Identity and Synthesis
Molecular Structure and Identifiers

The fundamental identity of 2,4-Dimethyl-8-hydroxyquinoline is established by its structural
and chemical identifiers.

IUPAC Name: 2,4-dimethylquinolin-8-ol

Synonyms: 2,4-Dimethyl-8-quinolinol, 8-hydroxy-2,4-dimethylquinoline[5]

CAS Number: 115310-98-0[5]

Molecular Formula: C11H11NO[5]

Molecular Weight: 173.21 g/mol [5]

Caption: Chemical structure of 2,4-Dimethyl-8-hydroxyquinoline.

Synthesis Pathways

The synthesis of 8-hydroxyquinoline derivatives typically follows established heterocyclic
chemistry routes. While specific literature for the 2,4-dimethyl variant is not abundant, its
synthesis can be reliably achieved through methods analogous to the parent compound, such
as the Friedlander Synthesis.[6][3]
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The Friedlander synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with
a compound containing an a-methylene group adjacent to a carbonyl. For 2,4-Dimethyl-8-
hydroxyquinoline, a logical precursor would be 2-amino-3-hydroxyacetophenone, which
would be condensed with acetone. The methyl groups at positions 2 and 4 of the final product
originate from the ketone reactant.

2-Amino-3-hydroxy Acetone Base or Acid Catalyst
acetophenone (e.g., NaOH or H2S0a)

Condensatlon & Cycllzauon

Elimination

(2,4-Dimethyl-8-hydroxyquinolina @

Click to download full resolution via product page

Caption: Overview of the Friedlander synthesis pathway.

Core Physical and Chemical Properties

The physical and chemical properties of a compound are paramount for its handling,
formulation, and application. The data below has been consolidated from various chemical
databases and supplier information.
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Property Value Source(s)
Appearance Yellowy Solid [5]

Melting Point 64-66 °C [51[7]
Boiling Point 325.4 °C at 760 mmHg [51[7]
Density 1.172 g/cm3 [51[7]

Flash Point 150.6 °C [51[7]

Water Solubility

Predicted to be low; parent 8-

HQ is insoluble.

[8]

Organic Solvent Solubility

Soluble in ethanol, acetone,

chloroform, and benzene.

[8]19]

pKa (Acidity/Basicity)

pKi: 6.20 (+1, protonated
nitrogen)pKz: 10.60 (0,

phenolic proton)

[7]

LogP (Octanol/Water)

2.557

[5107]

Analysis of Properties

« Melting and Boiling Points: The solid nature and relatively high boiling point are typical for a

bicyclic aromatic compound of this molecular weight.

o Solubility: As with the parent 8-HQ, the compound is sparingly soluble in water but readily

dissolves in common organic solvents.[8][9] The LogP value of ~2.56 indicates a significant

lipophilic character, which is a critical parameter in drug development for predicting

membrane permeability.

» pKa Values: The two pKa values are central to its chemical behavior. The pKa of 6.20

corresponds to the protonation of the pyridine nitrogen, indicating it is a weak base.[7] The

pKa of 10.60 is for the dissociation of the phenolic proton from the hydroxyl group.[7] This

phenolic acidity is crucial for deprotonation upon metal chelation.

The Chelation Mechanism: A Core Functionality
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The primary chemical utility of 2,4-Dimethyl-8-hydroxyquinoline stems from its role as a
bidentate chelating ligand. The nitrogen atom of the pyridine ring and the adjacent
deprotonated hydroxyl group act in concert to bind a single metal ion, forming a stable five-
membered ring.[2][6]

This process is highly pH-dependent. In acidic conditions, the ligand exists in its protonated
form and chelation is inhibited. As the pH increases towards and beyond the pKa of the
phenolic group, the hydroxyl group deprotonates, activating the compound for chelation. This
property is exploited in analytical chemistry for the selective precipitation or extraction of metal
ions by controlling the pH of the solution.[6][3]

(Ligand) %A
M2+ [M(DMHQ-0)2]
(Metal lon) (Stable Chelate Complex)

2H*

Click to download full resolution via product page

Caption: General workflow for the chelation of a divalent metal ion (M?2*).

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While a
dedicated, peer-reviewed spectrum for 2,4-Dimethyl-8-hydroxyquinoline is not readily
available, its profile can be accurately predicted based on the known spectra of 8-HQ, 2,4-
dimethylquinoline, and fundamental spectroscopic principles.[10][11][12][13]
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Spectroscopy

Expected Characteristics

1H NMR

Aromatic Protons (6.5-8.5 ppm): A complex
multiplet pattern arising from the protons on the
benzene ring. Methyl Protons (~2.5-2.7 ppm):
Two distinct singlets, each integrating to 3H,
corresponding to the methyl groups at the C-2
and C-4 positions. The exact chemical shift
would be influenced by their position relative to
the nitrogen atom. Hydroxyl Proton (variable): A
broad singlet, typically >9 ppm, whose position
is highly dependent on solvent and

concentration.

13C NMR

Aromatic Carbons (110-160 ppm): Multiple
signals corresponding to the carbons of the
quinoline ring system. C-OH Carbon (~155
ppm): The carbon attached to the hydroxyl
group would be significantly deshielded. Methyl
Carbons (~20-25 ppm): Two signals for the two

methyl group carbons.

FT-IR (cm™1)

O-H Stretch (3200-3400): A broad band
indicating the hydroxyl group. C-H Aromatic
Stretch (~3050): Sharp peaks characteristic of
aromatic C-H bonds. C=N and C=C Stretch
(1500-1600): Strong absorptions from the
quinoline ring system. C-O Stretch (~1100-
1200): A band corresponding to the phenolic C-
O bond.[11]

UV-Vis

In solvents like methanol or chloroform, multiple
absorption bands are expected, corresponding
to 1T - TT* transitions within the aromatic system.
[11][12] For 8-HQ, maxima are observed around
240-260 nm and 310-320 nm.[11] Upon
chelation with a metal ion, a significant
bathochromic (red) shift of the longest

wavelength band is typically observed, often
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resulting in a colored solution. This shift is a
hallmark of chelate formation and is the basis

for its use in spectrophotometric analysis.

Applications in Research and Industry

The unique properties of the 8-hydroxyquinoline scaffold position its derivatives as valuable
tools in multiple fields.

e Analytical Chemistry: Used as a reagent for the gravimetric, volumetric, and
spectrophotometric determination of metal ions.[6] The formation of insoluble or colored
chelates allows for precise quantification.

e Medicinal Chemistry: The ability to chelate metal ions is crucial for its bioactivity. Derivatives

are investigated for their potential to disrupt metal-dependent enzymes in pathogens
(antibacterial/antifungal activity) or to restore metal ion balance in neurodegenerative
diseases.[6][4]

» Materials Science: Metal complexes of 8-hydroxyquinoline, particularly the aluminum

complex (Algs), are cornerstone materials in Organic Light-Emitting Diodes (OLEDSs) due to

their excellent fluorescence and electron transport properties.[2][6][3] The methyl
substitutions in DMHQ could be used to tune the electronic properties and solid-state
packing of such materials.

Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the
characterization of 2,4-Dimethyl-8-hydroxyquinoline.

Protocol 1: Determination of Melting Point

Causality: The melting point is a fundamental indicator of purity. A sharp melting range close to

the literature value suggests a high-purity sample, while a broad or depressed range indicates

the presence of impurities.

» Calibration: Calibrate the melting point apparatus using a certified standard with a known
melting point (e.g., benzoic acid).
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Sample Preparation: Place a small amount of finely powdered, dry DMHQ into a capillary
tube, tapping gently to create a packed column of 2-3 mm height.

Measurement: Place the capillary tube in the apparatus. Heat rapidly to ~10 °C below the
expected melting point (64 °C).

Fine Heating: Decrease the heating rate to 1-2 °C per minute.

Observation: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2).

Reporting: Report the melting range as T1-T2. For a pure sample, this range should be
narrow (< 2 °C).

Protocol 2: UV-Vis Spectroscopic Analysis and
Chelation Study

Causality: This protocol confirms the compound's electronic structure and demonstrates its
primary chemical function—chelation—through a quantifiable spectral shift.

Stock Solution Preparation: Accurately weigh ~5 mg of DMHQ and dissolve it in 50 mL of
spectroscopic grade methanol to create a stock solution (~0.1 mg/mL).

Ligand Spectrum: Dilute the stock solution to an appropriate concentration (~5-10 pug/mL)
with methanol. Record the UV-Vis spectrum from 200-500 nm against a methanol blank.
Note the wavelengths of maximum absorbance (A_max).

Metal Salt Solution: Prepare a 1 mM solution of a metal salt (e.g., CuSO4-5H20) in methanol.

Chelation Test: To a cuvette containing the diluted DMHQ solution from step 2, add a
stoichiometric equivalent (or slight excess) of the metal salt solution.

Complex Spectrum: Immediately mix and record the UV-Vis spectrum again from 200-500
nm.

Analysis: Compare the spectra from step 2 and step 5. A bathochromic shift in the long-
wavelength A_max and a change in color are positive indicators of chelate complex
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formation.

Conclusion

2,4-Dimethyl-8-hydroxyquinoline is a functionally rich molecule whose properties are defined
by its core 8-hydroxyquinoline scaffold, further tuned by methyl substitutions. Its well-defined
physical properties, predictable spectroscopic profile, and potent metal-chelating ability make it
a valuable compound for researchers. From serving as a highly specific analytical reagent to
acting as a building block for advanced materials and potential therapeutic agents, DMHQ
embodies the versatility of "privileged structures" in modern science. This guide provides the
foundational knowledge necessary for its effective and innovative application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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